

Cholinesterase Inhibition by Fenitrothion and its Oxon Form: A Technical Guide

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Compound of Interest

Compound Name: Fenitrothion

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This technical guide provides an in-depth overview of the mechanisms, kinetics, and experimental protocols related to the inhibition of cholinesterase by the organophosphate insecticide **fenitrothion** and its active metabolite, fenitrooxon.

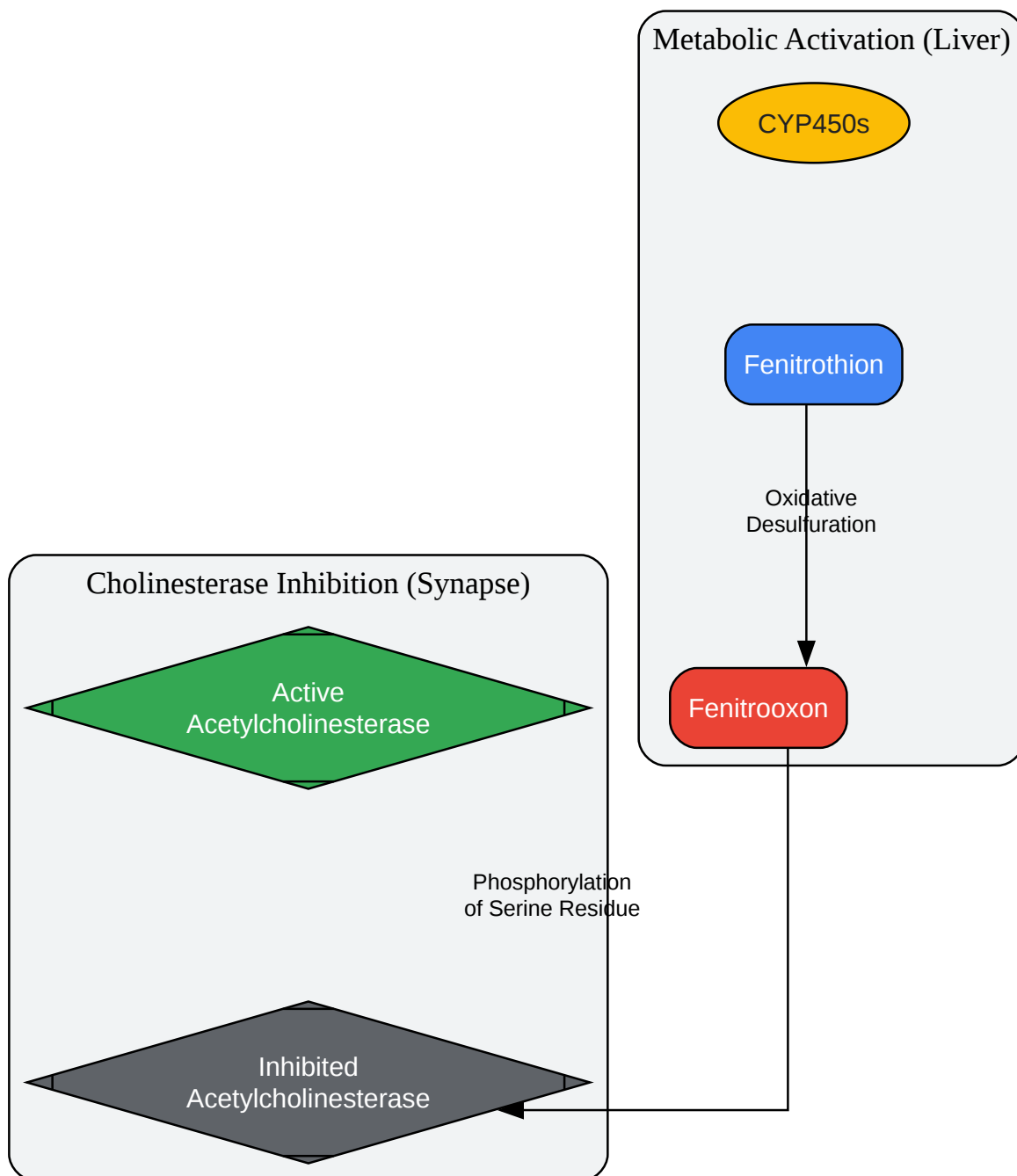
Introduction

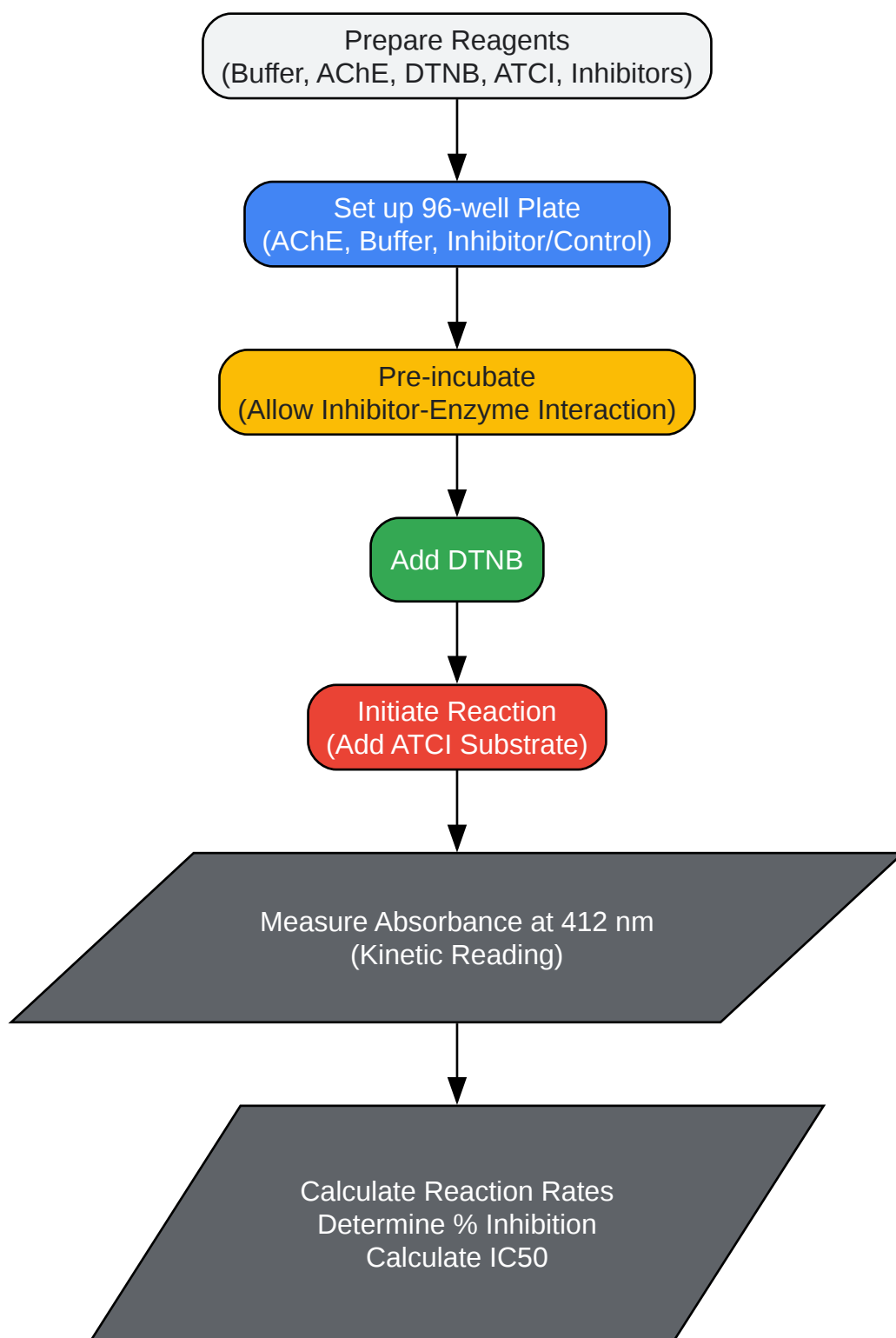
Fenitrothion is a widely used organophosphate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. [1] The primary mechanism of toxicity is not caused by **fenitrothion** itself, but by its oxidative metabolite, fenitrooxon, which is a significantly more potent inhibitor of AChE. [2][3] This guide details the metabolic activation, the mechanism of cholinesterase inhibition, quantitative inhibition data, and the experimental protocols used to assess this inhibition.

Metabolic Activation and Mechanism of Inhibition

Fenitrothion undergoes metabolic activation in the liver, primarily catalyzed by cytochrome P450 enzymes (CYP450s), to form fenitrooxon. [2][3] This biotransformation involves the substitution of the sulfur atom with an oxygen atom, which dramatically increases the electrophilicity of the phosphorus atom, enhancing its ability to interact with the serine hydroxyl group in the active site of AChE. [4]

The inhibition of AChE by fenitrooxon leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.^{[1][4]}





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